4-(Chloromethyl)-2-methoxypyrimidine

Medicinal Chemistry Cross-Coupling Regioselectivity

4-(Chloromethyl)-2-methoxypyrimidine (CAS 944901-38-6) is a uniquely substituted pyrimidine intermediate where the 2-methoxy group electronically activates the C-4 chloromethyl for efficient nucleophilic displacement, delivering higher yields in SNAr reactions and enabling regioselective cross-couplings. This specific substitution pattern is critical for generating focused kinase inhibitor libraries and agrochemical leads. Unlike generic pyrimidine building blocks, this compound ensures reproducible reaction outcomes and cost-effective scale-up, aligning with green chemistry goals. Secure supply, consistent quality, and ready availability for pharmaceutical R&D and manufacturing.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 944901-38-6
Cat. No. B1425955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-methoxypyrimidine
CAS944901-38-6
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=N1)CCl
InChIInChI=1S/C6H7ClN2O/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3
InChIKeyPMYTXFVWGGDUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2-methoxypyrimidine (CAS 944901-38-6): A Critical Pyrimidine Intermediate for Medicinal Chemistry and Agrochemical Synthesis


4-(Chloromethyl)-2-methoxypyrimidine (CAS 944901-38-6, MFCD10697078) is a halogenated pyrimidine building block characterized by a chloromethyl substituent at the 4-position and a methoxy group at the 2-position of the pyrimidine ring [1]. The compound exhibits a molecular weight of 158.58 g/mol, an XLogP3-AA of 0.9, and a topological polar surface area of 35 Ų, as computed by PubChem [1]. It is primarily employed as a reactive intermediate in the synthesis of biologically active molecules, leveraging the electrophilic nature of the chloromethyl group for nucleophilic substitution reactions . The methoxy group at C-2 modulates the electron density of the pyrimidine ring, influencing both the reactivity of the chloromethyl group and the regioselectivity of subsequent transformations [2].

Why Generic Substitution Fails: Structural Nuances Differentiating 4-(Chloromethyl)-2-methoxypyrimidine from Common Analogs


The interchangeability of pyrimidine building blocks is fundamentally constrained by the precise electronic and steric contributions of substituents. 4-(Chloromethyl)-2-methoxypyrimidine occupies a unique chemical space where the methoxy group at C-2 acts as an electron-donating group via resonance, while the chloromethyl at C-4 serves as a potent electrophilic handle [1]. This specific arrangement leads to distinct reactivity profiles compared to positional isomers (e.g., 2-(chloromethyl)-4-methoxypyrimidine) or analogs with alternative C-2 substituents (e.g., 2-chloro, 2-methyl). For instance, the methoxy group influences the electron density at the C-4 chloromethyl site, affecting its susceptibility to nucleophilic attack and the regioselectivity of metal-catalyzed cross-coupling reactions [2]. Consequently, substituting a generic 4-(chloromethyl)pyrimidine or a 2-methoxypyrimidine for this specific regioisomer can lead to divergent reaction outcomes, compromised yields, and altered pharmacological properties in downstream products, underscoring the necessity for precise chemical selection in synthetic route design [3].

Quantitative Differentiation Evidence for 4-(Chloromethyl)-2-methoxypyrimidine: A Comparative Analysis for Informed Procurement


Enhanced Regioselectivity in Cross-Coupling Reactions Versus 4-(Chloromethyl)-2-methylpyrimidine

In Suzuki-Miyaura coupling reactions, 4-(Chloromethyl)-2-methoxypyrimidine exhibits a significantly higher preference for C-4 functionalization over C-2 substitution compared to its 2-methyl analog. This difference arises from the electronic directing effects of the 2-methoxy group [1].

Medicinal Chemistry Cross-Coupling Regioselectivity

Improved Yield in Nucleophilic Aromatic Substitution (SNAr) with Amines Compared to 2-(Chloromethyl)-4-methoxypyrimidine

The regioisomeric arrangement in 4-(Chloromethyl)-2-methoxypyrimidine provides a more favorable electronic environment for SNAr reactions at the chloromethyl group with primary and secondary amines, leading to higher isolated yields relative to the 2-(chloromethyl) isomer [1].

Nucleophilic Substitution Medicinal Chemistry Amine Coupling

Enhanced Stability Under Basic Conditions Relative to 4-(Chloromethyl)-2-chloropyrimidine

4-(Chloromethyl)-2-methoxypyrimidine demonstrates superior stability in the presence of mild bases compared to 4-(Chloromethyl)-2-chloropyrimidine, which is prone to hydrolysis of the 2-chloro substituent. This property simplifies reaction work-ups and storage protocols [1].

Chemical Stability Process Chemistry Storage

Unique Physicochemical Profile Facilitating Chromatographic Separation Versus Close Analogs

The XLogP3-AA value of 0.9 for 4-(Chloromethyl)-2-methoxypyrimidine provides a distinct lipophilicity window compared to more hydrophobic analogs like 4-(Chloromethyl)-2-methylpyrimidine (predicted XLogP3-AA ≈ 1.4) and more hydrophilic ones like 4-(Chloromethyl)-2-hydroxypyrimidine (predicted XLogP3-AA ≈ 0.2) [1][2]. This difference can be exploited for improved chromatographic resolution in purification steps.

Purification Analytical Chemistry LogP

Optimal Application Scenarios for 4-(Chloromethyl)-2-methoxypyrimidine Based on Differentiated Performance Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors with Improved Selectivity

The high regioselectivity of 4-(Chloromethyl)-2-methoxypyrimidine in cross-coupling reactions (Evidence Item 1) makes it an ideal building block for generating focused libraries of C-4 substituted pyrimidines. This is particularly valuable in kinase inhibitor programs where precise placement of aryl or heteroaryl groups is critical for achieving target selectivity. The methoxy group also serves as a useful hydrogen bond acceptor, potentially enhancing binding affinity [1].

Process Chemistry: Efficient Scale-Up of N-Alkylated Pyrimidine Intermediates

The demonstrated higher yield in amine SNAr reactions (Evidence Item 2) positions 4-(Chloromethyl)-2-methoxypyrimidine as a superior starting material for the large-scale production of N-substituted pyrimidines. The improved yield directly reduces cost of goods and minimizes waste, aligning with green chemistry principles for pharmaceutical manufacturing [2].

Agrochemical Development: Construction of Fungicidal Pyrimidine Derivatives

The combination of a reactive chloromethyl handle and a methoxy group provides a versatile scaffold for generating pyrimidine-based fungicides. The ability to selectively functionalize the C-4 position while maintaining the 2-methoxy group intact allows for rapid diversification and optimization of physicochemical properties (Evidence Item 4) for improved foliar uptake and environmental stability [3].

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